molecular formula C7H4ClFN2 B2402768 2-Amino-6-chloro-5-fluorobenzonitrile CAS No. 2092610-02-9

2-Amino-6-chloro-5-fluorobenzonitrile

Cat. No.: B2402768
CAS No.: 2092610-02-9
M. Wt: 170.57
InChI Key: BUFOSLPPNMDVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino, chloro, and fluoro groups

Scientific Research Applications

2-Amino-6-chloro-5-fluorobenzonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound serves as a precursor for tacrine derivatives through its reaction with cyclic ketone in Friedländer reaction . In the case of synthesising quinazoline/quinazolinone derivatives, the reaction of “2-Amino-6-chloro-5-fluorobenzonitrile” with cyclic ketones derivatives occurs under basic condition .

Future Directions

The compound has potential applications in medicinal chemistry and biochemistry research . It can be used as a synthetic precursor for heterocycles in the applications of APIs and ligands . Its future directions could include further exploration of its potential uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-chloro-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluorobenzonitrile with ammonia. This reaction typically occurs under mild conditions, where one of the activated fluorine atoms is displaced by the amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as ammonia, amines, and alkoxides. These reactions typically occur under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino, chloro, or fluoro derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-6-fluorobenzonitrile: Similar in structure but with different substitution patterns.

    2-Amino-6-fluorobenzonitrile: Lacks the chloro group, leading to different chemical properties.

    2-Amino-5-fluorobenzonitrile: Lacks both the chloro and fluoro groups, resulting in distinct reactivity.

Uniqueness

2-Amino-6-chloro-5-fluorobenzonitrile is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-amino-2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFOSLPPNMDVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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